Cas no 1325698-06-3 (5-bromo-N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylpyridine-3-carboxamide)

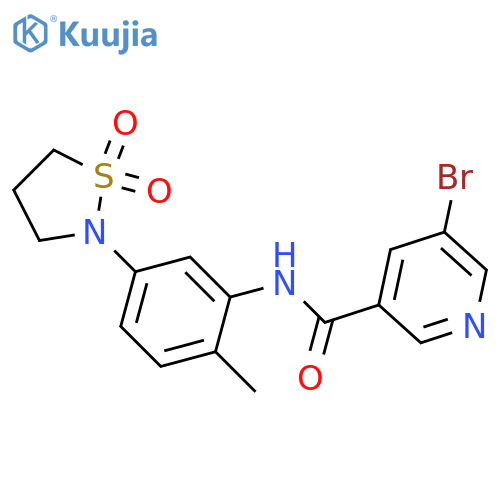

1325698-06-3 structure

商品名:5-bromo-N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylpyridine-3-carboxamide

CAS番号:1325698-06-3

MF:C16H16BrN3O3S

メガワット:410.285541534424

CID:6439611

5-bromo-N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylpyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-bromo-N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylpyridine-3-carboxamide

- 5-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]pyridine-3-carboxamide

-

- インチ: 1S/C16H16BrN3O3S/c1-11-3-4-14(20-5-2-6-24(20,22)23)8-15(11)19-16(21)12-7-13(17)10-18-9-12/h3-4,7-10H,2,5-6H2,1H3,(H,19,21)

- InChIKey: QTBFPMINPQCAMA-UHFFFAOYSA-N

- ほほえんだ: C1=NC=C(Br)C=C1C(NC1=CC(N2CCCS2(=O)=O)=CC=C1C)=O

5-bromo-N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylpyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6089-1506-10mg |

5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]pyridine-3-carboxamide |

1325698-06-3 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6089-1506-25mg |

5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]pyridine-3-carboxamide |

1325698-06-3 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6089-1506-3mg |

5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]pyridine-3-carboxamide |

1325698-06-3 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6089-1506-20μmol |

5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]pyridine-3-carboxamide |

1325698-06-3 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6089-1506-10μmol |

5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]pyridine-3-carboxamide |

1325698-06-3 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6089-1506-20mg |

5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]pyridine-3-carboxamide |

1325698-06-3 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6089-1506-1mg |

5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]pyridine-3-carboxamide |

1325698-06-3 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6089-1506-4mg |

5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]pyridine-3-carboxamide |

1325698-06-3 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6089-1506-15mg |

5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]pyridine-3-carboxamide |

1325698-06-3 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6089-1506-5mg |

5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]pyridine-3-carboxamide |

1325698-06-3 | 5mg |

$69.0 | 2023-09-09 |

5-bromo-N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylpyridine-3-carboxamide 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

1325698-06-3 (5-bromo-N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylpyridine-3-carboxamide) 関連製品

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量